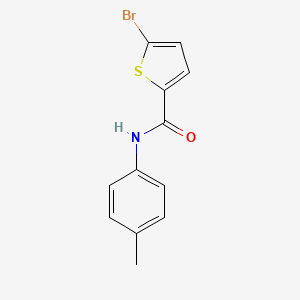

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . In a related study, 5-Bromothiophene carboxylic acid was reacted with substituted, unsubstitified, and protected pyrazole to synthesize the amide .Aplicaciones Científicas De Investigación

Antidiabetic Agent Development

Thiophene derivatives have been explored for their potential as antidiabetic agents. For example, certain thiophene compounds can be used to prepare inhibitors for the treatment of type 2 diabetes mellitus, such as sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors .

Medicinal Chemistry

Thiophene-based analogs are a growing interest for scientists due to their potential as biologically active compounds. They are vital for medicinal chemists to develop advanced compounds with various biological effects .

Synthesis of Functionalized Thiophenes

Functionalized thiophenes can be synthesized by reacting thiophene carboxylic acid with different substituents, leading to a variety of amides with potential applications in drug development .

Regioselective Synthesis

Thiophene derivatives can undergo regioselective synthesis processes, which are crucial for creating specific compounds with desired properties for further research and application in various fields .

Structural Analysis

The study of torsional angles and molecular structure is essential in understanding the properties and potential applications of thiophene derivatives in materials science and pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is the sodium-dependent glucose co-transporter 2 (SGLT2) . This protein plays a crucial role in glucose reabsorption in the kidneys, and its inhibition can lead to the reduction of blood glucose levels, making it a potential target for the treatment of type 2 diabetes mellitus .

Mode of Action

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide interacts with its target, SGLT2, by inhibiting its function . This inhibition prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and subsequently lowering blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion and decreased blood glucose levels . This can have downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and insulin signaling.

Pharmacokinetics

As a potential antidiabetic agent, it is expected to have suitable bioavailability and metabolic stability to exert its therapeutic effects .

Result of Action

The primary molecular effect of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . This results in increased urinary glucose excretion and decreased blood glucose levels . At the cellular level, this can influence various metabolic processes and potentially improve insulin sensitivity.

Action Environment

The action of 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide is influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy . Additionally, the compound’s action could be influenced by the presence of other substances or drugs in the body.

Propiedades

IUPAC Name |

5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNOS/c1-8-2-4-9(5-3-8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDNRFTISXDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)

![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)

![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)